1,2-Dimethylbenzo[a]pyrene

Chemical Carcinogenesis Tumor Initiation Structure-Activity Relationship

1,2-Dimethylbenzo[a]pyrene (1,2-DMBaP; CAS 16757-85-0) is a synthetic, methylated derivative of the prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen, benzo[a]pyrene (BaP). It belongs to a class of alkylated PAHs that are critical for structure-activity relationship (SAR) studies, as the position and number of methyl substituents dramatically alter the molecule's planarity, electronic structure, and resultant biological activity.

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 16757-85-0
Cat. No. B093777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylbenzo[a]pyrene
CAS16757-85-0
Synonyms1,2-Dimethylbenzo[a]pyrene
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2
InChIInChI=1S/C22H16/c1-13-11-16-7-8-17-12-15-5-3-4-6-19(15)20-10-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3
InChIKeyBKXHRQZQCCZOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylbenzo[a]pyrene (CAS 16757-85-0): A Research-Grade Methylated PAH Standard


1,2-Dimethylbenzo[a]pyrene (1,2-DMBaP; CAS 16757-85-0) is a synthetic, methylated derivative of the prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen, benzo[a]pyrene (BaP) [1]. It belongs to a class of alkylated PAHs that are critical for structure-activity relationship (SAR) studies, as the position and number of methyl substituents dramatically alter the molecule's planarity, electronic structure, and resultant biological activity [2]. Unlike the extensively studied parent compound, 1,2-DMBaP serves as a specific tool for probing the steric and electronic requirements for PAH metabolic activation and DNA damage, offering a controlled model where the bay-region is left unsubstituted but the molecular periphery is altered.

1
PAH structure-activity relationship (SAR) studies Methyl-substitution probe with unsubstituted bay-region
2
Steric inhibition of metabolic activation research Peripheral dimethyl substitution alters activation pathway
3
High-purity analytical standard for isomer differentiation Distinct boiling point supports isomer identification

Procurement Rationale: Why Generic Methyl-BaP Analogs Cannot Replace 1,2-DMBaP


Methylated benzo[a]pyrenes are not functionally interchangeable. Research has unequivocally demonstrated that the position of a single methyl group can shift tumor-initiating activity from being more potent than the parent BaP to being completely inactive [1]. A direct comparative study found that while 1-methylBaP is about twice as active a tumor initiator as BaP, the addition of a second methyl group at position 2 (forming 1,2-DMBaP) results in a compound that is less active than BaP [1]. This non-linear structure-activity relationship means that substituting 1,2-DMBaP with 1-methylBaP, 11-methylBaP, or other dimethyl isomers would introduce a profoundly different, and potentially opposite, carcinogenic profile, thereby invalidating any mechanistic or toxicological study relying on precise molecular control.

Non-linear methyl-position SAR

Reported tumor-initiation endpoint context shifts from potent (1-methylBaP) to less active than BaP (1,2-DMBaP); substituting isomers may invert study outcome.

Isomer-dependent steric effect

1,2-Dimethyl substitution creates unique steric bulk absent in mono-methyl or bay-region-blocked analogs; may alter metabolic activation pathway interpretation.

Quantitative Evidence Guide: Differentiating 1,2-Dimethylbenzo[a]pyrene for Scientific Selection


Tumor-Initiating Activity: A Non-Linear SAR from Mono- to Di-Methyl Substitution

In a two-stage mouse skin tumorigenesis assay, 1,2-DMBaP was directly compared to benzo[a]pyrene (BaP) and several other methylated derivatives [1]. The study reported that 1,2-DMBaP was 'less active than BP' as a tumor initiator [1]. This finding is a key differential point because the mono-methylated analog, 1-methylBaP, was quantified as being 'about twice as active as was BP' [1]. The stark contrast in activity between 1-methylBaP (quantified as ~2x BaP) and 1,2-DMBaP (<1x BaP) demonstrates a critical non-linear SAR that can only be explored with the authentic 1,2-dimethyl compound.

Tumor-Initiation SAR
Head-to-head
1,2-DMBaP < BaP < 1-MethylBaP (~2×) < 11-MethylBaP (~3×)
Supports tumor-initiation SAR interpretation
Two-stage mouse skin model; endpoint rank within tested set
Chemical Carcinogenesis Tumor Initiation Structure-Activity Relationship

Structural Determinant of Reduced Activity: The 1,2-Dimethyl Substitution Pattern

The reduced tumor-initiating activity of 1,2-DMBaP is not merely empirical but can be rationalized by structural analysis. The concept of 'steric inhibition of metabolic activation' was proposed to explain the varied activities of methylated BaP derivatives [1]. X-ray crystallography studies on related methylated BaPs have quantified how nonbonded interactions between hydrogen atoms contribute to molecular distortions, particularly in regions critical for enzymatic activation [2]. The 1,2-dimethyl substitution pattern introduces a unique steric bulk adjacent to the bay-region that is distinct from the activity-abolishing substitutions at positions 7-10, offering a separate mechanistic probe.

Steric Inhibition Mechanism
Class-level
1,2-dimethyl steric bulk remote from bay-region inferred to reduce activation
Proposed steric inhibition of metabolic activation context
Class-level inference; requires structural validation
Computational Chemistry Molecular Modeling Carcinogen Activation Theory

Physicochemical Identity: Differentiating 1,2-DMBaP from Isomeric Dimethyl-BaPs

The exact mass of 1,2-dimethylbenzo[a]pyrene is 280.12528 g/mol, a property shared by all dimethylbenzo[a]pyrene isomers . However, its boiling point is estimated at 495.5 °C at 760 mmHg, a flash point of 247.4 °C, and a density of 1.226 g/cm³ . These specific physicochemical parameters, particularly the boiling point, serve as a unique identifier for this isomer when compared to its closest analogs. For instance, the 1,3-dimethyl isomer has a reported boiling point of 490.9 °C , establishing a clear, quantifiable difference in a property critical for purification and handling protocols.

Isomer Boiling Point
Data to verify
495.5 °C vs. 490.9 °C (1,3-DMBaP)
Supports isomer-specific analytical identity
Estimated values; confirm against experimental data
Analytical Chemistry Chemical Standards Quality Control

Mutagenicity Profile of the Compound Class: Context for a Non-Potent Carcinogen Probe

A class-level study on methylated BaP mutagenicity showed that most dimethyl derivatives with substitutions outside the bay-region are 'significantly less active' than BaP in the Salmonella typhimurium Ames test [1]. The most active mutagen in this study was 6-methylbenzo[a]pyrene, which produced 'about twice the number of revertants as did BP' [1]. By contrast, derivatives with blocked bay-regions (7-, 8-, 9-, 10-methyl) had severely reduced mutagenicity. 1,2-DMBaP, with its unique substitution pattern, falls into a category of compounds with attenuated bioactivity, making it a valuable negative control or reference standard for cellular response studies.

Mutagenicity Class Context
Class-level
Inferred significantly less mutagenic than BaP; 6-MethylBaP ~2× revertants
Reported class-level mutagenicity endpoint context
Exact revertant ratio not reported for 1,2-DMBaP
Genetic Toxicology Ames Test Metabolic Activation

Validated Application Scenarios for Procuring 1,2-Dimethylbenzo[a]pyrene


Structure-Activity Relationship (SAR) Studies in PAH Carcinogenesis

1,2-DMBaP is an essential tool for SAR libraries designed to dissect how methyl substitution at non-bay-region positions influences carcinogenic potency. Direct evidence shows it opposes the activity of its mono-methyl analog, 1-methylBaP (a ~2x more potent tumor initiator than BaP) [1]. A research program comparing 1,2-DMBaP, 1-methylBaP, and BaP can isolate the specific steric bulk effect of the second methyl group, a key variable for computational modeling of PAH-protein interactions and metabolic activation simulations.

Analytical Chemistry Standard for Environmental PAH Monitoring

The distinct boiling point of 1,2-DMBaP (495.5 °C) differentiates it from co-eluting isomers like 1,3-dimethylBaP (490.9 °C) [REFS-1, REFS-2]. This makes the pure compound a critical high-purity standard for developing and validating GC-MS or HPLC methods aimed at resolving and quantifying specific alkylated PAHs in complex environmental samples like urban air particulates, where methylated BaPs serve as source-specific tracers.

Mechanistic Probe for 'Steric Inhibition' of Metabolic Activation

Unlike derivatives that block the bay-region (7-, 8-, 9-, 10-methylBaPs), 1,2-DMBaP's reduced tumor-initiating activity has been attributed to a 'steric inhibition of metabolic activation' at a remote site [1]. It is the appropriate compound to procure for studies using isolated cytochrome P450 enzymes or microsomal preparations to investigate how a molecule with an unblocked bay-region can still be deactivated, thereby revealing novel sites for enzyme-substrate interactions crucial for detoxification pathway research.

Negative Control or Reference Compound in Genotoxicity Assays

Based on class-level evidence, dimethyl-BaP derivatives with substitutions at positions not blocking the bay-region exhibit significantly reduced mutagenic activity compared to BaP [1]. 1,2-DMBaP is therefore optimally procured as a structurally matched negative or weak control in comprehensive genotoxicity screening batteries (e.g., Ames test, comet assay, DNA adductomics) when used alongside potent methylated standards like 6-methylBaP or 1-methylBaP.

Application
Selection Property
Validation Focus
PAH carcinogenesis SAR studies
Methyl-substitution probe with unsubstituted bay-region
Tumor-initiation endpoint comparison across analogs
Environmental PAH analytical monitoring
Isomer-specific boiling point (495.5 °C)
Isomer resolution and purity verification
Metabolic activation pathway research
Steric inhibition probe (remote site)
Enzyme-substrate interaction review
Genotoxicity assay reference compound
Attenuated mutagenicity profile
Mutagenicity endpoint context relative to potent analogs
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